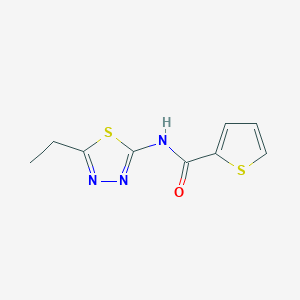
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide, also known as CX717, is a novel compound that has gained attention for its potential cognitive enhancing effects. CX717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用机制
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a critical role in synaptic plasticity and learning and memory processes in the brain. By enhancing the activity of AMPA receptors, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide increases the strength and duration of excitatory synaptic transmission, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in attention, arousal, and motivation. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been shown to increase cerebral blood flow and oxygen consumption in the brain.
实验室实验的优点和局限性
One advantage of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its ability to improve cognitive function without causing significant side effects or toxicity. It has also been shown to have a wide therapeutic window, meaning that it can be administered at high doses without causing adverse effects. However, one limitation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide is its relatively short half-life, which requires frequent dosing to maintain its effects.
未来方向
There are several potential future directions for research on N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide as a potential treatment for cognitive impairment associated with traumatic brain injury and stroke. Additionally, the use of N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in combination with other cognitive enhancers, such as cholinesterase inhibitors and NMDA receptor antagonists, is an area of potential research.
合成方法
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multistep process involving the reaction of cyclooctanone with 4-methoxy-2-bromoacetophenone, followed by the reaction of the resulting compound with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced with sodium borohydride to form the amine, which is subsequently acetylated with acetic anhydride to yield N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
科学研究应用
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential cognitive enhancing effects. It has been shown to improve memory, attention, and learning in animal models and healthy human subjects. N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide has also been investigated as a potential treatment for cognitive impairment associated with aging, Alzheimer's disease, and schizophrenia.
属性
IUPAC Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-10-7-11-18(16(14)20)12-15(19)17-13-8-5-3-2-4-6-9-13/h7,10-11,13H,2-6,8-9,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJRKQWQDNGFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)
![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)
![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)
![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)
